molecular formula C22H23N3OS B3009051 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1206996-81-7

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B3009051
CAS RN: 1206996-81-7
M. Wt: 377.51
InChI Key: GCZDSLZDZCWHBI-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, commonly known as ATA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ATA is a thioacetamide derivative that has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. In

Scientific Research Applications

Antibacterial Activity

Anticancer Activities

  • Certain derivatives have shown anticancer activities, particularly against melanoma-type cell lines. These compounds were synthesized and evaluated using a panel of human tumor cell lines derived from various cancer types (Duran & Demirayak, 2012).
  • Another study synthesized derivatives and investigated them for antitumor activities against lung adenocarcinoma cells, finding some compounds with high selectivity and apoptosis-inducing properties (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Enzyme Inhibition

  • A series of derivatives were developed as β-secretase (BACE-1) inhibitors, showing potential for Alzheimer's disease treatment. These compounds were evaluated for their affinity and blood-brain barrier permeability (Yan et al., 2017).

Corrosion Inhibition

  • Some derivatives have been studied for their ability to inhibit corrosion, specifically in carbon steel in acidic conditions, indicating potential applications in industrial settings (Rouifi et al., 2020).

Antioxidant Properties

  • Derivatives have been prepared and evaluated as antioxidants for base oils, showing potential in enhancing the stability and longevity of industrial oils (Basta et al., 2017).

Urease Inhibition

  • Synthesized acetamide derivatives have shown significant activity in urease inhibition, a key factor in certain bacterial infections and agricultural issues (Gull et al., 2016).

Antimicrobial Activity

  • Novel sulphonamide derivatives of the compound displayed good antimicrobial activity, indicating potential use in fighting bacterial infections (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-4-13-25-20(18-9-5-16(2)6-10-18)14-23-22(25)27-15-21(26)24-19-11-7-17(3)8-12-19/h4-12,14H,1,13,15H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZDSLZDZCWHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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